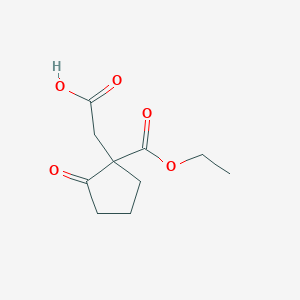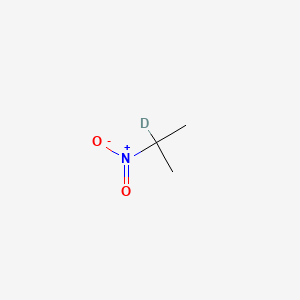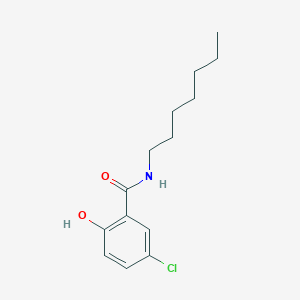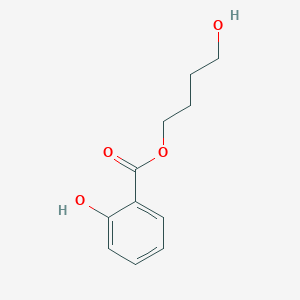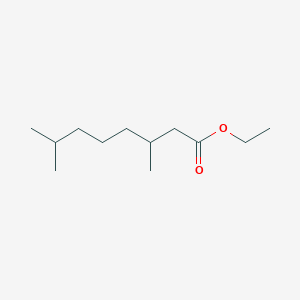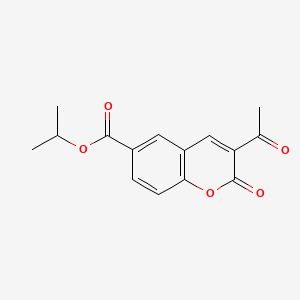![molecular formula C16H11ClN2O4S B14728462 4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide CAS No. 6949-34-4](/img/structure/B14728462.png)
4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a chloro group and a dioxo group, linked to a benzenesulfonamide moiety. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide typically involves the reaction of 3-chloro-1,4-dioxonaphthalene with 4-aminobenzenesulfonamide. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine. The process may involve heating the reaction mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroxylated naphthalene derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Applications De Recherche Scientifique
4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzoic acid: Similar structure but with a benzoic acid moiety instead of a benzenesulfonamide.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Contains a thiadiazole ring and a morpholine group, differing in its core structure and functional groups.
Uniqueness
4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide is unique due to its combination of a naphthalene ring with chloro and dioxo substitutions linked to a benzenesulfonamide group.
Propriétés
Numéro CAS |
6949-34-4 |
|---|---|
Formule moléculaire |
C16H11ClN2O4S |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C16H11ClN2O4S/c17-13-14(16(21)12-4-2-1-3-11(12)15(13)20)19-9-5-7-10(8-6-9)24(18,22)23/h1-8,19H,(H2,18,22,23) |
Clé InChI |
ZCSWBRADQTXXKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


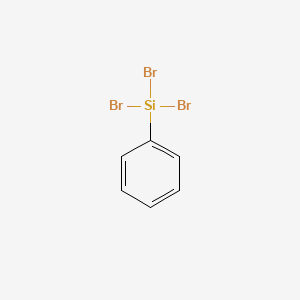
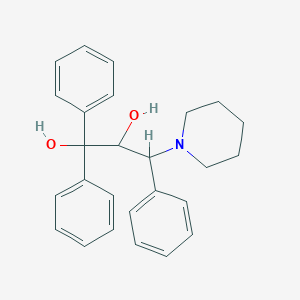
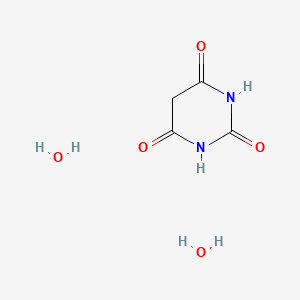
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
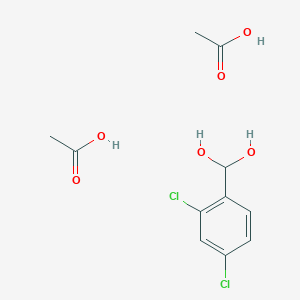

![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
